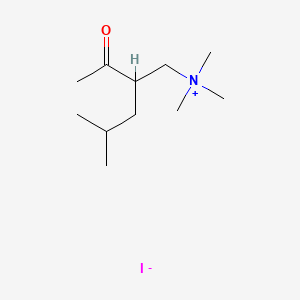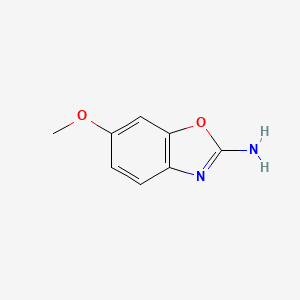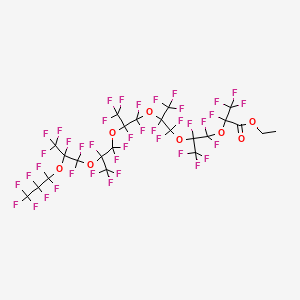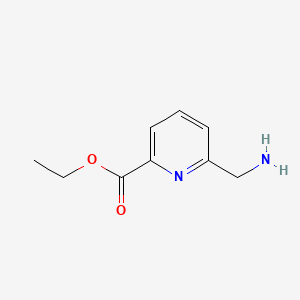
6-(Aminométhyl)picolinate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(aminomethyl)picolinate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with ethanol, and an aminomethyl group is attached to the 6-position of the pyridine ring
Applications De Recherche Scientifique
Ethyl 6-(aminomethyl)picolinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to interact with pyridine receptors.
Materials Science: It is employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to chelate metal ions.
Biological Studies: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-(aminomethyl)picolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloromethylpicolinate with ammonia or an amine under basic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Material: 6-chloromethylpicolinate
Reagent: Ammonia or an amine
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
The reaction yields ethyl 6-(aminomethyl)picolinate as the primary product.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(aminomethyl)picolinate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the use of high-purity starting materials, efficient mixing, and precise control of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(aminomethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl 6-(hydroxymethyl)picolinate.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of ethyl 6-(aminomethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 6-(aminomethyl)picolinate can be compared with other picolinic acid derivatives, such as:
Ethyl 6-(hydroxymethyl)picolinate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Ethyl 6-(chloromethyl)picolinate: Contains a chloromethyl group, making it more reactive in nucleophilic substitution reactions.
Ethyl 6-(methyl)picolinate: Lacks the functional group at the 6-position, making it less versatile in chemical reactions.
The uniqueness of ethyl 6-(aminomethyl)picolinate lies in its aminomethyl group, which provides additional reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
ethyl 6-(aminomethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHOZFWRWQZFCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670484 |
Source


|
| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-21-7 |
Source


|
| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
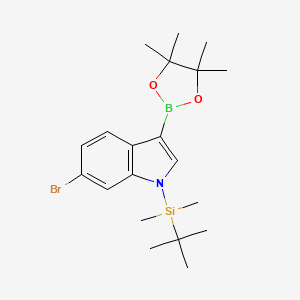

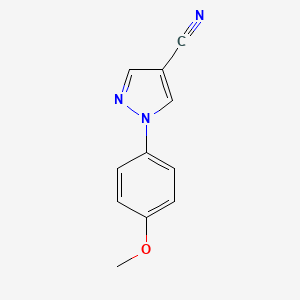


![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

